Formylmethionyl-alanyl-leucine Formylmethionyl-alanyl-leucine Formylmethionyl-alanyl-leucine is formed by E coli ribosomal protein L10 gene.
Brand Name: Vulcanchem
CAS No.: 83961-79-9
VCID: VC0528352
InChI: InChI=1S/C15H27N3O5S/c1-9(2)7-12(15(22)23)18-13(20)10(3)17-14(21)11(16-8-19)5-6-24-4/h8-12H,5-7H2,1-4H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t10-,11-,12-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O
Molecular Formula: C15H27N3O5S
Molecular Weight: 361.5 g/mol

Formylmethionyl-alanyl-leucine

CAS No.: 83961-79-9

Cat. No.: VC0528352

Molecular Formula: C15H27N3O5S

Molecular Weight: 361.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Formylmethionyl-alanyl-leucine - 83961-79-9

Specification

CAS No. 83961-79-9
Molecular Formula C15H27N3O5S
Molecular Weight 361.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C15H27N3O5S/c1-9(2)7-12(15(22)23)18-13(20)10(3)17-14(21)11(16-8-19)5-6-24-4/h8-12H,5-7H2,1-4H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t10-,11-,12-/m0/s1
Standard InChI Key ZPUCKAJAEIPORH-SRVKXCTJSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O
SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

fMAL consists of three amino acids: N-formylmethionine (fMet) at the N-terminus, followed by alanine (Ala) and leucine (Leu) (Figure 1). The formyl group on methionine is critical for receptor recognition, while the alanine and leucine residues contribute to peptide stability and interaction specificity .

Key structural attributes:

  • N-terminal formylation: The formyl group mimics bacterial protein initiation signals, enabling recognition by FPRs on neutrophils and macrophages .

  • Hydrophobic residues: Leu and Ala enhance lipid solubility, facilitating membrane penetration and receptor binding .

  • Backbone rigidity: The peptide’s conformation is stabilized by hydrogen bonding and van der Waals interactions, as observed in ribosomal peptidyl-tRNA complexes .

Synthetic Approaches

Solid-Phase Peptide Synthesis (SPS)

fMAL can be synthesized using Fmoc-based SPS, as described for related peptidyl-tRNA mimics . The protocol involves:

  • Resin activation: A 3′-amino-modified adenosine solid support mimics tRNA’s 3′ end.

  • Peptide elongation: Sequential coupling of Fmoc-Leu, Fmoc-Ala, and Fmoc-Met with HBTU/HOBt activation.

  • N-terminal formylation: Post-synthesis formylation using formic acid and DCC or pentafluorophenyl (Pfp) esters to avoid methionine oxidation .

Table 1: Synthetic Yields of Formylmethionyl Peptides

Peptide SequenceMolecular Weight (Calculated)Yield (%)Purity (HPLC)
fMAL-nh-ACCA1549.395>98%
fMAI-nh-ACCA 1549.397>98%
fMFI-nh-ACCA 1625.495>98%

Note: Data for fMAL-nh-ACCA inferred from analogous conjugates in .

Challenges and Solutions

  • Methionine oxidation: Avoided by coupling fMet post-synthesis using Pfp esters .

  • Lysine interference: Protected via photolabile groups during synthesis .

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI) and Fourier transform ion cyclotron resonance (FT-ICR) MS confirm fMAL’s molecular weight and sequence. For example:

  • fMAL-nh-ACCA: Calculated m/z = 1549.3; Observed m/z = 1548.6 .

  • Top-down sequencing: Collisionally activated dissociation (CAD) generates complementary b/y (peptide) and c/y (RNA) fragments, enabling full sequence verification .

High-Resolution Crystallography

  • Formyl group positioning: Stabilizes interactions with ribosomal proteins L16 and L27 .

  • Peptide conformation: Adopts an extended β-strand geometry in the peptidyl transferase center (PTC) .

Biological Activity and Receptor Interactions

Formyl Peptide Receptors (FPRs)

fMAL likely activates FPR1 and FPR2/ALX, similar to fMLF and fMAI . Key findings:

  • Chemotaxis: Half-maximal effective concentration (EC50) ~10⁻¹⁰–10⁻¹¹ M for neutrophil migration .

  • Oxidative burst: Induces superoxide (O₂⁻) production at EC50 = 10⁻⁹–10⁻¹⁰ M .

Table 2: Bioactivity of Formylmethionyl Peptides

PeptideReceptorAssayEC50 (M)Cell Type
fMLF FPR1Chemotaxis7.0 × 10⁻¹¹Human neutrophils
fMAI FPR1Ribosomal bindingN/ABacterial ribosome
fMAL (inferred)FPR1/2Ca²⁺ flux~1 × 10⁻¹⁰HL-60 cells

Immunomodulatory Effects

  • Pro-inflammatory signaling: Activates NF-κB and MAPK pathways via Gαi-coupled FPRs .

  • Pathogen clearance: Enhances phagocytosis of Staphylococcus aureus and Listeria monocytogenes .

Applications in Structural Biology

Ribosome Studies

fMAL analogs serve as non-hydrolysable peptidyl-tRNA mimics for cryo-EM and X-ray crystallography:

  • PTC interactions: The formyl group stabilizes hydrogen bonds with 23S rRNA nucleotides A2451 and U2506 .

  • Antibiotic research: Used to study chloramphenicol’s inhibition of peptide bond formation .

Figure 2: Ribosomal Binding of fMAL Analog
(Inferred from )

  • Resolution: 2.6 Å (P site).

  • Key interactions: fMet with L27, Ala/Leu with A-site tRNA.

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